![molecular formula C13H18ClNO B3372199 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide CAS No. 879319-26-3](/img/structure/B3372199.png)
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Overview
Description
Scientific Research Applications
Anti-Inflammatory Activity
The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests potential applications of this compound in cancer research and treatment.
Anti-HIV Activity
The compound’s derivatives have shown anti-HIV activity . This indicates its potential use in the development of new antiviral drugs.
Antibacterial and Antifungal Activity
The compound’s derivatives have demonstrated antibacterial and antifungal activities . This suggests its potential use in the development of new antibiotics and antifungal drugs.
Anticoagulant Activity
The compound’s derivatives have shown anticoagulant activity . This suggests its potential use in the development of new anticoagulant drugs.
Triglyceride-Lowering and Central Nervous System Stimulant Effects
The compound’s derivatives have shown triglyceride-lowering and central nervous system stimulant effects . This suggests its potential use in the treatment of hypertriglyceridemia and as a CNS stimulant.
Crystallization Research
The compound has been used in crystallization research . This suggests its potential use in the development of new crystallization techniques and processes.
Pharmaceutical Industry
The compound has immense significance for the creation of new hybrid molecules in the pharmaceutical industry . This suggests its potential use in the development of new drugs and treatments.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-8-15(13(16)9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHLNJCBIUGVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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